
cobalt antimonide crystal structure analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cobalt antimonide

Cat. No.: B169933 Get Quote

An In-depth Technical Guide to the Crystal Structure of Cobalt Antimonide

This technical guide provides a comprehensive analysis of the crystal structures of various

cobalt antimonide compounds. It is intended for researchers, scientists, and professionals in

materials science and drug development who are interested in the detailed structural properties

of these materials. The guide covers the primary phases of cobalt antimonide, detailing their

crystallographic data, experimental protocols for their synthesis and characterization, and

logical workflows for their analysis.

Introduction to Cobalt Antimonides
Cobalt antimonides are a class of binary compounds that have garnered significant interest

due to their diverse and technologically important properties, particularly in the field of

thermoelectrics. The specific arrangement of cobalt and antimony atoms in the crystal lattice

dictates the material's electronic and thermal properties. Understanding these crystal structures

is therefore crucial for designing and fabricating materials with optimized performance. The

most commonly studied phases are CoSb, CoSb₂, and CoSb₃, each exhibiting unique

structural characteristics.

Crystal Structure Data
The crystallographic data for the main phases of cobalt antimonide are summarized below.

These tables provide essential parameters for identifying and modeling these crystal structures.

Cobalt Monoantimonide (CoSb)
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CoSb typically crystallizes in a hexagonal structure.[1] This phase has been investigated for its

potential applications in energy conversion and superconductivity.[2]

Table 1: Crystallographic Data for CoSb

Parameter Value

Crystal System Hexagonal

Space Group P6₃/mmc (No. 194)

Lattice Parameters
a = 2.47 Å, c = 4.02 Å, α = 90°, β = 90°, γ =

120°[3]

Unit Cell Volume 21.28 Å³[3]

Atomic Positions Co: (1/3, 2/3, 1/4)[3]

Coordination
Co³⁺ is bonded to six equivalent Sb³⁻ atoms

forming CoSb₆ octahedra.[1]

Bond Lengths Co-Sb: 2.57 Å[1]

Cobalt Diantimonide (CoSb₂)
CoSb₂ is known to exist in at least two different crystal structures: a monoclinic, Marcasite-like

structure and an orthorhombic structure.[4][5]

Table 2: Crystallographic Data for CoSb₂ (Monoclinic)

Parameter Value

Crystal System Monoclinic

Space Group P2₁/c (No. 14)[4]

Coordination
Co²⁺ is bonded to six Sb¹⁻ atoms, forming

CoSb₆ octahedra.[4]

Bond Lengths Co-Sb: 2.51–2.61 Å[4]
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Table 3: Crystallographic Data for CoSb₂ (Orthorhombic)

Parameter Value

Crystal System Orthorhombic

Space Group Pnnm (No. 58)[5][6]

Coordination
Co²⁺ is bonded to six equivalent Sb¹⁻ atoms,

forming CoSb₆ octahedra.[5]

Bond Lengths Co-Sb: 2.56 Å[5]

Cobalt Triantimonide (CoSb₃)
CoSb₃ crystallizes in a cubic structure known as skutterudite.[7][8] This structure is particularly

noted for its thermoelectric properties, which can be tuned by filling the voids within the crystal

lattice.[9][10]

Table 4: Crystallographic Data for CoSb₃ (Skutterudite)

Parameter Value

Crystal System Cubic

Space Group Im-3 (No. 204)[7][8][11][12]

Lattice Parameter a = 9.0385 Å[11]

Unit Cell Volume 743.5-746.2 Å³[9]

Atomic Positions
Co at (0, 0, 0); Sb at (0, u, v) with u=0.335,

v=0.1575[11]

Coordination
Co³⁺ is bonded to six equivalent Sb¹⁻ atoms

forming corner-sharing CoSb₆ octahedra.[7]

Bond Lengths Co-Sb: 2.53 Å[7]

Experimental Protocols
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The synthesis and structural characterization of cobalt antimonides are critical steps in

materials research. The following sections detail common experimental methodologies.

Synthesis of Cobalt Antimonide Powders
Several methods are employed for the synthesis of cobalt antimonide powders, each offering

different advantages in terms of purity, particle size, and morphology.

1. Solvothermal Synthesis

This method is widely used for producing nanosized CoSb₃.[13][14][15]

Precursors: Cobalt chloride (CoCl₂) and antimony chloride (SbCl₃) are typically used as the

starting materials.[14]

Solvent: Water is commonly used as the solvent.[13][15]

Procedure:

Dissolve stoichiometric amounts of the cobalt and antimony precursors in the solvent

within a Teflon-lined stainless steel autoclave.

Seal the autoclave and heat it to a specific temperature (e.g., 210 °C) for a set duration

(e.g., 60 hours).[13]

After the reaction, allow the autoclave to cool to room temperature naturally.

Collect the resulting powder by filtration, wash it with deionized water and ethanol to

remove any unreacted precursors or byproducts, and dry it in a vacuum oven.

An annealing step may be required to obtain the single-phase CoSb₃ and remove excess

antimony.[15]

2. Mechanical Alloying

This solid-state powder processing technique can be used to synthesize nanocrystalline

CoSb₂.[16]
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Precursors: Elemental cobalt and antimony powders.

Procedure:

Load the elemental powders into a high-energy ball mill with grinding media (e.g., steel

balls) in a controlled inert atmosphere (e.g., argon) to prevent oxidation.

Mill the powders for a specified duration (e.g., up to 60 hours). The formation of the

desired phase occurs progressively with milling time.[16]

The final product is a nanocrystalline powder of the target cobalt antimonide phase.

Crystal Structure Characterization
X-Ray Diffraction (XRD) and Rietveld Refinement

XRD is the primary technique for determining the crystal structure of cobalt antimonide
compounds.[17] Rietveld refinement is a powerful method for analyzing the resulting powder

diffraction data to obtain detailed structural information.[18]

Sample Preparation: The synthesized cobalt antimonide powder is gently ground to ensure

a homogenous particle size and mounted on a sample holder. A flat, densely packed surface

is crucial for obtaining high-quality data.[17]

Data Collection:

An X-ray diffractometer with a specific radiation source (e.g., Cu-Kα, λ = 1.541 Å) is used.

[19]

The diffraction pattern is recorded over a specific 2θ range (e.g., 16° to 70°) with a defined

step size and scan rate.[19]

Data Analysis (Rietveld Refinement):

The Rietveld method uses a least-squares approach to fit a calculated diffraction profile to

the entire experimental pattern.[18]
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The refinement process requires an initial structural model, including the space group,

approximate lattice parameters, and atomic positions.

Various parameters are refined iteratively, including:

Instrumental parameters: Zero-point shift, peak shape parameters.

Structural parameters: Lattice parameters, atomic coordinates, site occupancy factors,

and thermal displacement parameters.

The quality of the fit is assessed using reliability factors (R-factors) such as Rₚ, Rₗₚ, and

the goodness-of-fit (χ²).[20] Successful refinement provides accurate values for the lattice

parameters, bond lengths, and bond angles.[20][21]

Visualized Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of

synthesis and characterization processes for cobalt antimonide.
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Caption: General experimental workflow for synthesis and characterization of cobalt
antimonide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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